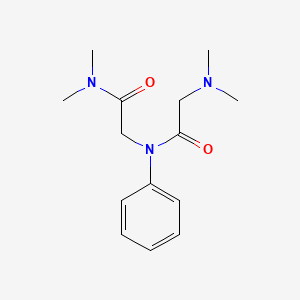

Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-

CAS No.: 92432-21-8

Cat. No.: VC18459768

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92432-21-8 |

|---|---|

| Molecular Formula | C14H21N3O2 |

| Molecular Weight | 263.34 g/mol |

| IUPAC Name | 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-phenylacetamide |

| Standard InChI | InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |

| Standard InChI Key | CEBZRUWEUUBYHH-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |

Introduction

Chemical and Physical Properties

The compound exhibits distinct physicochemical characteristics critical for its handling and application in synthetic workflows. Key properties include:

| Property | Value | Conditions |

|---|---|---|

| Density | 20 °C, 760 mmHg | |

| Boiling Point | 760 mmHg | |

| Melting Point | 83–84 °C | Benzene/hexane solvent system |

| Molecular Weight | 263.335 g/mol | - |

| Exact Mass | 263.163 g/mol | - |

| PSA (Polar Surface Area) | 43.86 Ų | - |

| LogP (Partition Coefficient) | 0.669 | - |

The relatively low logP value suggests moderate hydrophilicity, while the polar surface area indicates potential for hydrogen bonding, which may influence its solubility in organic solvents . The melting point range of 83–84 °C in benzene/hexane highlights its crystallinity under specific solvent conditions, a property advantageous for purification .

Synthesis and Reactivity

Synthetic Pathways

The compound’s synthesis likely involves multi-step functionalization of acetanilide. A plausible route includes:

-

Acylation of Aniline: Initial acetylation of aniline to form acetanilide.

-

Introduction of Dimethylamino Group: Alkylation or amination to install the 2-dimethylamino substituent.

-

Carbamoylmethyl Attachment: Reaction with dimethylcarbamoyl chloride or analogous reagents to introduce the N-(dimethylcarbamoylmethyl) group.

While explicit synthetic details for this compound are scarce, analogous methodologies are documented in palladium-catalyzed heterocycle synthesis. For instance, o-(2,2-dibromovinyl)phenylacetanilide derivatives undergo domino coupling-cyclization reactions using catalysts to form indoles . Such protocols suggest that acetanilide derivatives serve as critical intermediates in constructing nitrogen-containing heterocycles .

Reactivity in Metal-Catalyzed Reactions

The dimethylamino and carbamoylmethyl groups may modulate electronic effects, enhancing coordination to transition metals. In Pd-catalyzed systems, electron-rich acetanilides facilitate oxidative addition steps, as seen in the synthesis of 2-substituted indoles from acetanilide precursors . The compound’s structure aligns with intermediates used in cascade coupling reactions, where sequential C–N bond formations are mediated by palladium complexes .

Applications in Heterocyclic Synthesis

This acetanilide derivative finds utility in constructing five-membered N-heterocycles, pivotal in pharmaceuticals and agrochemicals. Key applications include:

-

Indole Synthesis: As a precursor in Pd-catalyzed cyclization reactions, analogous to methods employing o-alkynyltrifluoroacetanilides . For example, 2-substituted indoles are synthesized via intramolecular C–N coupling, leveraging the dimethylamino group’s directing effects .

-

Ligand Design: The dimethylcarbamoylmethyl moiety may act as a coordinating ligand in metal complexes, though direct evidence requires further investigation.

Comparative Analysis with Related Acetanilides

Structural and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- | 263.335 | 2-dimethylamino, N-(dimethylcarbamoylmethyl) | |

| Acetanilide (CAS 103-84-4) | 135.16 | Parent structure | |

| N-(2-Diethylaminoethyl)-2',6'-dimethylacetanilide | 262.39 | 2',6'-dimethyl, N-(diethylaminoethyl) |

The dimethylcarbamoylmethyl group in the target compound introduces steric bulk compared to simpler acetanilides, potentially hindering π-π stacking interactions but enhancing solubility in polar aprotic solvents .

Reactivity Trends

Electron-donating dimethylamino groups increase nucleophilicity at the aniline nitrogen, favoring electrophilic substitution reactions. In contrast, the carbamoylmethyl moiety may stabilize transition states in cyclization reactions through hydrogen bonding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume